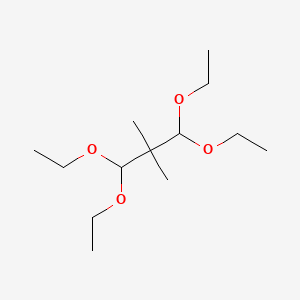
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide is a bioactive chemical.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of benzoic acid derivatives, such as 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, involves complex reactions like conjugated system formation in the molecules (H. Ming & D. South, 2004).
Crystal Structure Analysis : Detailed analysis of crystal structures and bonding, such as hydrogen bonds in these compounds, are a significant area of study, offering insights into their chemical behavior (H. Ming & D. South, 2004).
Chemical Reactions and Properties
Chemical Process Development : Research includes developing efficient synthesis processes for related compounds like 4-(methylsulfonyl)benzoic acid, focusing on cost-effectiveness and environmental protection (H. Yin, 2002).
Investigation of Reaction Mechanisms : Studies involve exploring the transformation mechanisms of similar compounds in various conditions, such as the transformation of benzophenone-4 in chlorination systems, which is crucial for understanding environmental and biological impacts (Ming Xiao et al., 2013).
Applications in Material Science
- Metal Extraction : Research into sulfonyl-bridged oligo(benzoic acid)s has shown their utility in extracting metal ions, revealing potential applications in material science and environmental remediation (Naoya Morohashi et al., 2014).
Analytical Techniques
- Analytical Method Development : Developing new techniques for the analysis of benzoic acid derivatives in various matrices, like soft drinks, using methods such as gas chromatography with pyrolytic methylation, is a significant area of research (Zaifa Pan et al., 2005).
Propiedades
Número CAS |
3686-72-4 |
|---|---|
Nombre del producto |
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide |
Fórmula molecular |
C17H15Cl2NO5S |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
[4-[(2,2-dichloroacetyl)-methylamino]phenyl] 4-methylsulfonylbenzoate |
InChI |
InChI=1S/C17H15Cl2NO5S/c1-20(16(21)15(18)19)12-5-7-13(8-6-12)25-17(22)11-3-9-14(10-4-11)26(2,23)24/h3-10,15H,1-2H3 |
Clave InChI |
NTOUTGFXPUCTLK-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C(Cl)Cl |
SMILES canónico |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C(Cl)Cl |
Apariencia |
Solid powder |
Otros números CAS |
3686-72-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, p-(methylsulfonyl)-, ester with 2,2-dichloro-4'-hydroxy-N-methylacetanilide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)





